2-Butoxy-3-ethoxypyridine
Description
Chemical Name: 3-Butoxy-2-ethoxypyridine CAS No.: 1305322-93-3 Molecular Formula: C₁₁H₁₇NO₂ Molecular Weight: 195.26 g/mol Structure: The compound features a pyridine ring substituted with a butoxy group (-OCH₂CH₂CH₂CH₃) at the 3-position and an ethoxy group (-OCH₂CH₃) at the 2-position (ortho to the nitrogen atom). This substitution pattern introduces steric and electronic effects that influence its reactivity and physicochemical properties .
Properties
CAS No. |
111454-85-4 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.262 |
IUPAC Name |
2-butoxy-3-ethoxypyridine |
InChI |
InChI=1S/C11H17NO2/c1-3-5-9-14-11-10(13-4-2)7-6-8-12-11/h6-8H,3-5,9H2,1-2H3 |
InChI Key |
HSFXBVYCUIXLRH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC=N1)OCC |
Synonyms |
Pyridine, 2-butoxy-3-ethoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Hydrophobicity : The butoxy and ethoxy substituents increase lipophilicity compared to unsubstituted pyridine, as reflected in its molecular weight (195.26 vs. 79.10 for pyridine).
- Solubility : Predicted to have low water solubility due to the bulky alkoxy groups, typical of alkoxy-substituted pyridines.
Table 1: Comparison of Alkoxy-Substituted Pyridines
Key Observations :
Chain Length: The butoxy group (C₄) increases hydrophobicity compared to shorter alkoxy chains (e.g., ethoxy in 2-ethoxy-3-methoxypyridine), as seen in its higher molecular weight and predicted Log Kow .
Physicochemical Behavior :
- Solubility : Alkoxy pyridines with hydroxyl groups (e.g., 2-(2-Hydroxyethoxy)pyridin-3-ol) show improved water solubility due to hydrogen bonding, unlike 3-Butoxy-2-ethoxypyridine, which is more lipophilic .
- Volatility : Esters like benzyl 2-hydroxypropionate have higher vapor pressures than alkoxy pyridines, making them more suitable for volatile applications (e.g., fragrances) .
Functional Group Diversity :
- Acetyl vs. Alkoxy : 3-Acetylpyridine (electron-withdrawing acetyl group) exhibits distinct electronic effects compared to electron-donating alkoxy substituents, altering its reactivity in substitution or condensation reactions .
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